molecular formula C8H9N3 B8808694 2-Ethyl-1H-imidazo[4,5-b]pyridine

2-Ethyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B8808694
M. Wt: 147.18 g/mol
InChI Key: GERUDNMWFKFUPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-1H-imidazo[4,5-b]pyridine is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

2-ethyl-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C8H9N3/c1-2-7-10-6-4-3-5-9-8(6)11-7/h3-5H,2H2,1H3,(H,9,10,11)

InChI Key

GERUDNMWFKFUPR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(N1)C=CC=N2

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of Imidazo 4,5 B Pyridine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For imidazo[4,5-b]pyridine derivatives, ¹H and ¹³C NMR are routinely employed to provide detailed information about the proton and carbon frameworks, respectively. irb.hructm.edu

¹H NMR Analysis for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. In the context of 2-Ethyl-1H-imidazo[4,5-b]pyridine and its derivatives, the aromatic protons on the pyridine (B92270) and imidazole (B134444) rings, as well as the protons of the ethyl group, exhibit characteristic chemical shifts and coupling patterns.

For instance, in a study of various imidazo[1,2-a]pyridine (B132010) derivatives, the aromatic protons typically appear in the downfield region of the spectrum, often between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. rsc.orgtci-thaijo.orgrsc.org The specific chemical shifts and coupling constants (J values) between adjacent protons are crucial for assigning the signals to their respective positions on the heterocyclic core. irb.hr The protons of the ethyl group at the C2 position would be expected to show a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, a pattern indicative of an ethyl substituent.

Table 1: Representative ¹H NMR Data for Imidazo[4,5-b]pyridine Derivatives

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrileDMSO-d₆8.34 (dd, 1H, J₁ = 4.71 Hz, J₂ = 1.11 Hz, Hₐᵣₒₘ), 8.05 (1H, J₁ = 7.92 Hz, J₂ = 1.20 Hz, Hₐᵣₒₘ), 7.28 (1H, J₁ = 7.95 Hz, J₂ = 4.74 Hz, Hₐᵣₒₘ), 4.58 (s, 2H, CH₂), 3.75 (s, 3H, CH₃) irb.hr
2-(2-Bromophenyl)-3-propyl-3H-imidazo[4,5-b]pyridineCDCl₃8.45–8.43 (m, 1H), 8.10 (m, 1H), 7.78 (d, J = 8 Hz, 1H), 7.52–7.43 (m, 3H), 7.40 (m, 1H), 4.167 (t, J = 7.2 Hz, 2H), 1.75 (m, 2H), 0.88 (t, J = 7.2 Hz, 3H) acs.org
2-phenylimidazo[1,2-a]pyridineCDCl₃8.14 (dt, J = 6.71, 1.22 Hz, 1H), 7.96-8.01 (m, 2H), 7.88 (s, 1H), 7.67 (d, J = 9.16 Hz, 1H), 7.44-7.49 (m, 2H), 7.33-7.38 (m, 1H), 7.17-7.22 (m, 1H), 6.80 (td, J = 0.92, 6.71 Hz, 1H) rsc.org

Note: The table presents data for related compounds to illustrate typical chemical shift ranges and multiplicities.

¹³C NMR Analysis for Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, and the chemical shift is indicative of its electronic environment.

For imidazo[4,5-b]pyridine systems, the carbon atoms of the aromatic rings typically resonate in the region of δ 110-160 ppm. irb.hructm.edu The carbon of the ethyl group at the C2 position would appear in the upfield region of the spectrum. The quaternary carbons, such as those at the fusion of the two rings and the one bearing the ethyl substituent, can also be identified.

Detailed ¹³C NMR data for this compound is not explicitly provided in the search results. However, analysis of related structures provides a basis for predicting the expected chemical shifts. For example, in 2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile, the carbon signals for the imidazo[4,5-b]pyridine core are well-defined. irb.hr

Table 2: Representative ¹³C NMR Data for Imidazo[4,5-b]pyridine Derivatives

CompoundSolventChemical Shifts (δ, ppm)
2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrileDMSO-d₆148.10, 147.50, 143.53, 133.81, 126.66, 118.25, 115.84, 28.23, 17.95 irb.hr
2-(2-Bromophenyl)-3-propyl-3H-imidazo[4,5-b]pyridineCDCl₃153.3, 147.7, 144.1, 134.8, 134.1, 133.0, 132.0, 131.7, 127.7, 127.5, 123.6, 118.5, 45.2, 22.9, 11.2 acs.org
2-phenylimidazo[1,2-a]pyridineCDCl₃145.7, 145.6, 133.6, 128.7, 128.0, 126.1, 125.6, 124.7, 117.5, 112.5, 108.1 rsc.org

Note: The table presents data for related compounds to illustrate typical chemical shift ranges.

Mass Spectrometry Techniques for Structural Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. mdpi.com

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern is often characteristic of the compound's structure.

For this compound, EI-MS would be expected to show a molecular ion peak corresponding to its molecular weight (147.18 g/mol ). bldpharm.commolport.com The fragmentation pattern would likely involve the loss of the ethyl group or other characteristic cleavages of the imidazopyridine ring system. For instance, in the EI-MS of 2-(benzo[d] irb.hracs.orgdioxol-5-yl)-3-(2-(cyclohex-1-en-1-yl)ethyl)-3H-imidazo[4,5-b]pyridine, the molecular ion (M⁺) was observed at m/z 347.1. acs.org Similarly, for 2-phenyl-3-(2-(cyclohex-1-en-1-yl)ethyl)-3H-imidazo[4,5-b]pyridine, the molecular ion was detected at m/z 303.1. acs.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or other adducts, resulting in less fragmentation than EI-MS. This makes it ideal for determining the molecular weight of the parent compound. mdpi.com

ESI-MS is widely used for the characterization of imidazo[4,5-b]pyridine derivatives. irb.hrnih.gov For example, in the analysis of various imidazo[4,5-b]pyridine derived iminocoumarins, the protonated molecules [M+H]⁺ were readily detected, confirming their molecular weights. irb.hr Similarly, ESI-MS was used to identify the protonated molecule of an imidazo[4,5-c]pyridin-2-one derivative at m/z 320.76 [M+H]⁺. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is a powerful tool for confirming the molecular formula of a newly synthesized compound.

HRMS has been instrumental in the characterization of numerous imidazo[4,5-b]pyridine derivatives. For example, the calculated and found m/z values for the molecular ion of 2-(benzo[d] irb.hracs.orgdioxol-5-yl)-3-(2-(cyclohex-1-en-1-yl)ethyl)-3H-imidazo[4,5-b]pyridine were in close agreement, confirming its elemental composition as C₂₁H₂₁N₃O₂. acs.org In another study, HRMS (ESI) was used to confirm the molecular formula of 2-(2-bromophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrational modes of different bonds. For this compound, the IR spectrum reveals key information about its heterocyclic ring system and the attached ethyl group.

The primary vibrational modes anticipated for this compound are detailed in the table below. The N-H stretching vibration of the imidazole ring is typically observed as a broad band in the 3400-3200 cm⁻¹ region, indicative of hydrogen bonding in the solid state. The aromatic C-H stretching vibrations of the pyridine and imidazole rings are expected to appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl group will be found just below 3000 cm⁻¹.

Table 1: Expected Infrared Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchImidazole ring3400-3200 (broad)
Aromatic C-H StretchPyridine and Imidazole rings3100-3000
Aliphatic C-H StretchEthyl group (-CH₂-CH₃)2980-2850
C=N StretchImidazole and Pyridine rings1650-1550
C=C StretchPyridine and Imidazole rings1600-1450
C-H BendEthyl group1465-1375
N-H BendImidazole ring1400-1300

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and how it may interact with biological targets.

While the crystal structure of this compound itself is not publicly documented, the structure of a closely related derivative, 2-ethyl-1-ferrocenylsulfonyl-1H-imidazo[4,5-b]pyridine , has been elucidated. researchgate.net This derivative was synthesized from this compound, and its crystallographic analysis offers significant insights into the geometry of the core imidazo[4,5-b]pyridine ring system.

The study reveals that the imidazo[4,5-b]pyridine ring system is planar. researchgate.net In the derivative, the dihedral angle between this plane and the substituted cyclopentadienyl (B1206354) plane of the ferrocenylsulfonyl group is 102.03(7)°. researchgate.net The planarity of the core heterocyclic structure is a key feature that influences molecular packing and potential π-π stacking interactions in the solid state.

The crystallographic data for the derivative provides a strong model for the solid-state conformation of the parent compound. The bond lengths and angles within the imidazo[4,5-b]pyridine moiety are expected to be very similar.

Table 2: Crystallographic Data for 2-ethyl-1-ferrocenylsulfonyl-1H-imidazo[4,5-b]pyridine

ParameterValue
Chemical FormulaC₁₈H₁₇FeN₃O₂S
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.1311(9)
b (Å)11.6852(13)
c (Å)17.044(2)
α (°)102.754(6)
β (°)92.548(7)
γ (°)105.563(6)
Volume (ų)1512.3(3)
Z4
Data obtained from the crystallographic study of 2-ethyl-1-ferrocenylsulfonyl-1H-imidazo[4,5-b]pyridine. researchgate.net

The detailed structural parameters obtained from such X-ray diffraction studies are invaluable for computational modeling, aiding in the prediction of properties and the rational design of new derivatives with specific biological activities.

Computational Chemistry and Theoretical Studies of 2 Ethyl 1h Imidazo 4,5 B Pyridine and Its Derivatives

Prediction of Spectroscopic Properties (e.g., NMR, IR)

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for predicting the spectroscopic properties of heterocyclic compounds, including 2-Ethyl-1H-imidazo[4,5-b]pyridine and its derivatives. These theoretical calculations provide valuable insights into the molecule's electronic structure and vibrational modes, which are directly related to its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. By simulating these spectra, researchers can corroborate experimental findings, assign spectral peaks with greater confidence, and understand the structural and electronic effects of substituents.

The primary method for predicting NMR spectra is the Gauge-Independent Atomic Orbital (GIAO) method, which is widely used in conjunction with DFT. This approach calculates the isotropic magnetic shielding tensors for each nucleus, which can then be converted into chemical shifts (δ). For IR spectra, computational methods involve calculating the harmonic vibrational frequencies of the molecule. These calculated frequencies correspond to the vibrational modes of the molecule, which are observed as absorption bands in an IR spectrum.

While specific computational studies on this compound are not extensively available in the reviewed literature, the methodologies are well-established through research on closely related imidazo[4,5-b]pyridine derivatives. For instance, studies on methyl-substituted and spiro-cyclic derivatives of imidazo[4,5-b]pyridine have demonstrated the accuracy of DFT calculations, often using the B3LYP functional with basis sets such as 6-31G(d,p) or 6-311G+(d,p), in predicting their spectroscopic features. researchgate.netmdpi.combeilstein-journals.org

Predicted ¹H and ¹³C NMR Chemical Shifts

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. For this compound, the ¹H and ¹³C NMR spectra would be characterized by signals from the protons and carbons of the ethyl group and the fused heterocyclic ring system.

Computational models can predict these chemical shifts with a reasonable degree of accuracy. The predicted values for a related compound, such as a methyl-substituted imidazo[4,5-b]pyridine, can serve as a reference to understand the expected spectral features of the ethyl-substituted analogue. The presence of the electron-donating ethyl group at the 2-position is expected to influence the chemical shifts of the adjacent ring carbons and protons.

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the established methodologies. The exact values would require a specific DFT/GIAO calculation.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-~155
C5~7.8~140
C6~7.2~120
C7~8.2~145
C9 (C=N)-~148
N1-H~12.5-
Ethyl-CH₂~3.0~25
Ethyl-CH₃~1.4~12
C4a-~135
C7a-~150

Note: These are estimated values and would need to be confirmed by specific computational studies.

Predicted IR Vibrational Frequencies

Theoretical calculations of IR spectra can predict the frequencies and intensities of the fundamental vibrational modes. These modes include stretching, bending, and torsional vibrations of the chemical bonds within the molecule. For this compound, key vibrational modes would include the N-H stretch of the imidazole (B134444) ring, C-H stretches of the aromatic and ethyl groups, C=N and C=C stretching vibrations within the heterocyclic rings, and various bending modes.

The calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the computational methods. Research on similar imidazopyridine structures has shown good agreement between scaled theoretical frequencies and experimental IR data. researchgate.netresearchgate.net

Table 2: Hypothetical Predicted IR Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(N-H)~3100-3300N-H stretching of the imidazole ring
ν(C-H) aromatic~3000-3100C-H stretching of the pyridine (B92270) ring
ν(C-H) aliphatic~2850-2970C-H stretching of the ethyl group
ν(C=N)~1620-1650C=N stretching in the imidazole ring
ν(C=C)~1500-1600C=C stretching in the pyridine ring
δ(C-H)~1350-1480C-H bending modes
γ(C-H)~750-900Out-of-plane C-H bending

Note: These are estimated frequency ranges and would require specific DFT calculations for precise values.

The predictive power of these computational methods is invaluable for the structural elucidation of new derivatives of this compound and for a deeper understanding of their electronic and structural properties.

Mechanistic Investigations of Imidazo 4,5 B Pyridine Forming Reactions

Elucidation of Cyclization Pathways

The formation of the imidazo[4,5-b]pyridine core is most commonly achieved through the condensation of a pyridine-2,3-diamine with a carbonyl-containing compound. mdpi.com For the synthesis of 2-Ethyl-1H-imidazo[4,5-b]pyridine, this would typically involve the reaction of pyridine-2,3-diamine with propanoic acid or one of its derivatives, such as an ester or acyl chloride. The general mechanism involves an initial nucleophilic attack by one of the amino groups on the carbonyl carbon, followed by dehydration to form an amide intermediate. Subsequent intramolecular cyclization occurs when the second amino group attacks the amide carbonyl, leading to a final dehydration step that yields the aromatic imidazole (B134444) ring.

Several one-step synthetic strategies have also been developed. One such method involves the reductive cyclization of 2-nitro-3-aminopyridine with ketones or aldehydes. nih.gov For instance, reacting 2-nitro-3-aminopyridine with an appropriate ketone in the presence of a reducing agent like stannous chloride (SnCl₂·2H₂O) can furnish the imidazo[4,5-b]pyridine scaffold. nih.gov The proposed mechanism involves the reduction of the nitro group to an amine, followed by the in-situ formation of an imine with the ketone and subsequent cyclization. nih.gov

Understanding Nucleophilic Aromatic Substitution (SNAr) Mechanisms

A prevalent strategy for constructing substituted imidazo[4,5-b]pyridines involves a tandem reaction sequence that begins with a Nucleophilic Aromatic Substitution (SNAr) reaction. acs.orgacs.org This approach is particularly useful for introducing substituents at the N1 (or N3) position of the imidazole ring.

The process typically starts with a 2-halopyridine bearing an electron-withdrawing group, such as 2-chloro-3-nitropyridine. acs.orgacs.org The mechanism unfolds as follows:

SNAr Reaction: A primary amine attacks the carbon atom bearing the chloro substituent (C2 position), which is activated by the adjacent nitro group. This results in the displacement of the chloride ion and the formation of an N-substituted-2-amino-3-nitropyridine intermediate. This step is often the rate-determining step and can be facilitated by heating. acs.orgresearchgate.net

Nitro Group Reduction: The nitro group of the intermediate is then reduced to an amino group. This is commonly achieved using reducing agents like zinc dust in the presence of an acid (e.g., HCl) or tin(II) chloride. acs.orgnih.gov This step generates the crucial N-substituted pyridine-2,3-diamine precursor in situ.

Heteroannulation/Cyclization: The newly formed diamine undergoes a condensation reaction with an aldehyde. The subsequent intramolecular cyclization and aromatization lead to the final 1,2-disubstituted imidazo[4,5-b]pyridine product. acs.orgacs.org

This tandem SNAr-reduction-cyclization sequence offers a highly efficient route to functionalized imidazo[4,5-b]pyridines from readily available starting materials, often in a one-pot procedure. acs.org

Role of Transient Intermediates (e.g., Imine, Immonium)

The final cyclization step in many imidazo[4,5-b]pyridine syntheses proceeds through key transient intermediates. When a pyridine-2,3-diamine reacts with an aldehyde, two primary mechanistic pathways are considered for the heterocyclization step: one involving an imine intermediate and the other an immonium intermediate. acs.orgacs.orgresearchgate.net

Route A (Imine Intermediate): The reaction is initiated by the formation of an imine (a Schiff base) between one of the amino groups of the diamine and the aldehyde. This is followed by an intramolecular nucleophilic attack from the second amino group onto the imine carbon. A final aromatization step, involving the loss of a water molecule, yields the imidazo[4,5-b]pyridine ring. acs.orgresearchgate.net

Route B (Immonium Intermediate): This pathway suggests the formation of an immonium ion as the key reactive species.

Experimental studies, including time-dependent ¹H NMR monitoring of the reaction between a preformed N-substituted pyridine-2,3-diamine and an aldehyde, have provided evidence supporting the imine-mediated pathway (Route A). acs.orgresearchgate.net The analysis shows the disappearance of the aldehyde proton signal and the appearance of signals corresponding to the imine intermediate, which is then converted to the final cyclized product. acs.org The isolation and characterization of the dihydro imidazo[4,5-b]pyridine intermediate further corroborates this mechanistic route. researchgate.net This intermediate is formed after the intramolecular nucleophilic attack and before the final aromatization. researchgate.net

Metal-Catalyzed Reaction Mechanisms (e.g., Concerted-Metallation-Deprotonation)

Transition-metal catalysis provides powerful and regioselective methods for synthesizing imidazo[4,5-b]pyridines. Palladium and copper catalysts are most commonly employed.

A notable example is the palladium-catalyzed amidation of 2-chloro-3-aminopyridines with primary amides. organic-chemistry.org This reaction allows for the regioselective synthesis of N1-substituted imidazopyridines, which can be challenging to achieve via traditional methods. mdpi.com The process involves coupling the C2 position of the pyridine (B92270) with the amide nitrogen, followed by an in-situ cyclization and dehydration to form the imidazole ring in a single vessel. organic-chemistry.org The catalytic cycle is believed to involve standard steps of palladium-catalyzed cross-coupling, such as oxidative addition, ligand exchange, and reductive elimination. The use of specific ligands, like Me₄tBu-XPhos, is crucial for achieving high yields. organic-chemistry.org

Copper-catalyzed reactions have also been developed. For example, a copper-catalyzed three-component reaction of 2-aminopyridines, aldehydes, and terminal alkynes under microwave irradiation has been reported for the synthesis of related imidazo[1,2-a]pyridines. nih.gov While not directly for the [4,5-b] isomer, the principles of metal-catalyzed C-N and C-C bond formation are relevant. These reactions often proceed through complex catalytic cycles where the metal center coordinates with the reactants, facilitating the necessary bond formations. While the specific term "Concerted-Metallation-Deprotonation" (CMD) is more frequently associated with C-H activation reactions, the underlying principles of metal-substrate interaction and proton abstraction are integral to these catalytic cycles.

Solvent Effects on Reaction Mechanisms and Yields

In the tandem SNAr-reduction-cyclization pathway starting from 2-chloro-3-nitropyridine, a mixture of water and isopropyl alcohol (H₂O-IPA) has been identified as a highly effective and environmentally benign "green" solvent system. acs.orgresearchgate.net The solvent plays a multifaceted role. During the initial SNAr step, the H₂O-IPA mixture was found to reduce the reaction time significantly compared to solvents like dichloromethane (B109758) or 1,2-dichloroethane. researchgate.net

Furthermore, in the final heteroannulation step, water is proposed to play a crucial catalytic role by activating both the electrophile (aldehyde) and the nucleophile (amine) simultaneously through hydrogen bonding. researchgate.net This dual activation facilitates the formation of the transient imine intermediate, accelerating the cyclization process. researchgate.net The table below summarizes the effect of different reagents and solvents on the yield of an intermediate step (nitro reduction) in one synthetic sequence. acs.orgresearchgate.net

In metal-catalyzed reactions, solvents like tert-butanol (B103910) or dioxane/tert-amyl alcohol mixtures are often used to ensure the solubility of reactants and catalysts and to achieve optimal reaction temperatures. organic-chemistry.orgresearchgate.net The choice is critical for catalyst stability and turnover, directly influencing the efficiency of the synthesis. For instance, microwave-assisted synthesis, often employing polar solvents like DMF or ionic liquids, has been shown to reduce reaction times and increase yields for certain imidazo[4,5-b]pyridine derivatives compared to conventional heating methods. eurjchem.com

Table of Mentioned Compounds

Structure Reactivity Relationships and Rational Design in Imidazo 4,5 B Pyridine Chemistry

Impact of Substituent Effects on Chemical Reactivity and Stability

The chemical reactivity and stability of the 2-Ethyl-1H-imidazo[4,5-b]pyridine core are significantly influenced by the nature and position of various substituents. The introduction of different functional groups can modulate the electron density distribution within the heterocyclic system, thereby affecting its susceptibility to electrophilic or nucleophilic attack.

Research has demonstrated that the introduction of a methyl group at the N1-position of the imidazo[4,5-b]pyridine ring can increase the bioactivity of the resulting compounds. researchgate.net This highlights the importance of N-substitution in modulating the chemical and biological properties of this scaffold.

Furthermore, the nature of the substituent at the 2-position plays a critical role. For instance, studies on related imidazo[4,5-b]pyridine derivatives have shown that electron-withdrawing groups, such as a 4-cyanophenyl group, can enhance the antiproliferative activity of the molecule. mdpi.com Conversely, the presence of electron-donating groups can also lead to potent biological activity, indicating a complex structure-activity relationship that is highly dependent on the specific biological target. mdpi.com

A study on tetracyclic imidazo[4,5-b]pyridine derivatives revealed that the position of a nitrogen atom within the pyridine (B92270) nucleus significantly impacts the antiproliferative activity. irb.hr This underscores the subtle yet profound influence of isomeric variations on the molecule's biological function, which is intrinsically linked to its chemical reactivity. irb.hr

Stereochemical Considerations in Synthesis and Reactivity

While this compound itself is achiral, the introduction of chiral centers during its synthesis or subsequent derivatization introduces stereochemical considerations that are crucial for its biological activity. The synthesis of tricyclic imidazo[4,5-b]pyridin-2-ones as CRF(1) antagonists, for example, highlights the importance of stereoisomerism in achieving the desired pharmacological profile. nih.gov

The synthesis of imidazo[4,5-b]pyridine derivatives often involves cyclization reactions that can lead to the formation of regioisomers. nih.gov The regioselectivity of these reactions is a key consideration in the synthesis of specifically substituted derivatives. For instance, the alkylation of imidazo[4,5-b]pyridines can result in the formation of different N-regioisomers, the structures of which can be confirmed using advanced spectroscopic techniques like 2D-NOESY and HMBC. nih.gov

The spatial arrangement of substituents can have a profound impact on the molecule's ability to interact with biological targets. In the context of drug design, achieving the correct stereochemistry is often a critical factor for efficacy. The development of stereoselective synthetic methods is therefore of paramount importance in the preparation of chiral imidazo[4,5-b]pyridine derivatives.

Influence of Ring Fusion on Electronic Properties

The fusion of the imidazole (B134444) and pyridine rings in the imidazo[4,5-b]pyridine scaffold gives rise to a unique set of electronic properties. This fusion creates an extended π-electron system that influences the molecule's aromaticity, electron distribution, and photophysical behavior. researchgate.netnih.gov

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of imidazo[4,5-b]pyridine derivatives. uctm.edu These studies have shown that the local reactivity of the molecule can be predicted by analyzing the molecular electrostatic potential surface. For instance, in some derivatives, the highest electron density is localized on the heteroatoms, particularly the nitrogen atoms of the imidazole ring and any nitro group substituents. uctm.edu

The electronic properties of the imidazo[4,5-b]pyridine core can be further tuned by the introduction of various substituents. A study on the two-photon absorption properties of imidazo[4,5-b]pyridine derivatives demonstrated that linking electron-withdrawing groups to the core can lead to high optical nonlinearities. researchgate.net The position of these substituents is also critical; for example, a chloride at the C-6 position resulted in a larger two-photon absorption cross-section compared to a chloride at the C-5 position. researchgate.net

The photophysical properties of fused imidazo[4,5-c]quinolines, which share the fused heterocyclic ring system, have been investigated to understand their electronic behavior. researchgate.netnih.gov These studies reveal that the electronic transitions and solvatochromic effects are dependent on the molecular structure and the solvent environment. researchgate.netnih.gov

Rational Design Principles for Targeted Chemical Behavior

The rational design of this compound derivatives with specific chemical and biological properties is a key objective in medicinal chemistry and materials science. irb.hrnih.gov This process relies on a thorough understanding of the structure-activity relationships (SAR) and the principles of molecular recognition. nih.gov

A primary principle in the rational design of imidazo[4,5-b]pyridine derivatives is the strategic placement of substituents to optimize interactions with a biological target. For example, in the design of anticancer agents, substituents are chosen to enhance the compound's ability to inhibit specific enzymes, such as cyclin-dependent kinase 9 (CDK9). nih.govnih.gov Molecular docking studies are often employed to predict the binding modes of designed compounds within the active site of a target protein, guiding the selection of optimal substituents. nih.govnih.gov

Another key design principle is the modulation of the electronic properties of the imidazo[4,5-b]pyridine core to achieve desired outcomes. As discussed previously, the introduction of electron-withdrawing or electron-donating groups can be used to tune the molecule's reactivity and photophysical properties. researchgate.netnih.gov This is particularly relevant in the development of materials for optoelectronic applications. researchgate.net

The concept of isosteric replacement is also a valuable tool in the rational design of imidazo[4,5-b]pyridine derivatives. uctm.edu Given that the imidazo[4,5-b]pyridine scaffold is a bioisostere of purines, it can be used as a starting point for the design of molecules that mimic the function of purine-based endogenous ligands or drugs. uctm.eduirb.hr

Furthermore, the synthesis of focused libraries of compounds with systematic variations in their structure allows for the exploration of the chemical space around the imidazo[4,5-b]pyridine core. nih.govnih.gov This approach, combined with high-throughput screening, can accelerate the discovery of compounds with the desired chemical behavior. The development of efficient and versatile synthetic methodologies, such as one-pot multi-component reactions, is crucial for enabling the rapid generation of such libraries. nih.gov

Advanced Applications of Imidazo 4,5 B Pyridine Derivatives in Non Biological Fields

Corrosion Inhibition Properties and Mechanisms

Derivatives of imidazo[4,5-b]pyridine have emerged as a promising class of corrosion inhibitors, particularly for the protection of mild steel in acidic environments. research-nexus.netnajah.edu Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive action of the medium. research-nexus.nettheaic.org

Adsorption Behavior on Metal Surfaces (e.g., Mild Steel)

The primary mechanism of corrosion inhibition by imidazo[4,5-b]pyridine derivatives involves their adsorption onto the metal surface, a process that can involve both physical (physisorption) and chemical (chemisorption) interactions. researchgate.netresearchgate.net The presence of heteroatoms (nitrogen) and the π-electrons in the aromatic rings are crucial to this process. These features allow the molecules to interact with the vacant d-orbitals of iron on the steel surface, leading to the formation of a stable, adsorbed film. research-nexus.net

Studies on compounds such as 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine have shown that the adsorption process is spontaneous and aligns well with the Langmuir adsorption isotherm model. research-nexus.netnajah.edu This model implies the formation of a monolayer of the inhibitor on the mild steel surface, where the adsorbed molecules occupy specific sites and there are no interactions between them. research-nexus.nettheaic.org The strength and nature of this adsorption are influenced by the inhibitor's concentration, with higher concentrations leading to greater surface coverage and, consequently, higher inhibition efficiency. research-nexus.netnajah.edu Both electrostatic interactions and the sharing of electrons between the inhibitor and the metal surface contribute to the stability of this protective layer. researchgate.net

Correlation of Inhibitor Structure with Efficiency

The molecular structure of an imidazo[4,5-b]pyridine derivative plays a critical role in determining its effectiveness as a corrosion inhibitor. The efficiency is largely dependent on the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A high HOMO energy facilitates the donation of electrons to the metal's empty d-orbitals, while a low LUMO energy allows for the acceptance of electrons from the metal, strengthening the inhibitor-metal bond. researchgate.net

The presence of specific substituent groups can significantly enhance inhibition efficiency. For example, studies comparing different derivatives have shown that the introduction of certain groups can increase the electron density on the molecule, promoting stronger adsorption. researchgate.net Research on various heterocyclic compounds has established a correlation where inhibition efficiency increases with a larger difference (Δ) between the HOMO and LUMO energy levels, up to a certain point. researchgate.net This relationship underscores the importance of the inhibitor's electronic structure in its protective capabilities.

Experimental and computational studies on derivatives like 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine (P1) have confirmed their high efficacy. Gravimetric measurements have demonstrated that the inhibition efficiency of P1 increases with its concentration, reaching up to 94% at a concentration of 10⁻³M in a 1.0 M HCl solution. najah.edu This high efficiency is attributed to the strong adsorption of the inhibitor molecules on the mild steel surface. research-nexus.netnajah.edu

Proton and Charge Transfer Processes in Organometallic Chemistry

The imidazo[4,5-b]pyridine framework is central to fundamental chemical processes involving proton and charge transfer, particularly in the context of organometallic chemistry. mdpi.com The nitrogen atoms in both the imidazole (B134444) and pyridine (B92270) rings can act as proton acceptors (bases) or as coordination sites for metal ions. mdpi.comacs.org The electronic properties and, therefore, the reactivity of these sites are influenced by the specific isomers and the surrounding solvent environment. acs.orgnih.gov

Studies on derivatives like 2-(2′-hydroxyphenyl)imidazo[4,5-b]pyridine have revealed complex excited-state dynamics. acs.orgnih.gov In this molecule, an ultrafast excited-state intramolecular proton transfer (ESIPT) can occur. acs.orgnih.gov Furthermore, the pyridine nitrogen can exhibit photobase character, becoming protonated in the excited state. acs.orgnih.gov An efficient deactivation pathway for the excited state involves a twisted intramolecular charge-transfer (TICT) process, which is facilitated by the deprotonation of a hydroxyl group and the simultaneous protonation of the pyridine nitrogen. acs.orgnih.gov

Recent research combining mass spectrometry and density functional theory (DFT) has explored the proton and metal dication affinities of tetracyclic molecules based on the imidazo[4,5-b]pyridine core. mdpi.comnih.gov These studies confirm that the imidazole nitrogen is typically the primary binding site for both protons and metal ions like Cu(II) and Zn(II). mdpi.com The binding strength and coordination behavior are modulated by the specific structure (regioisomers) and the presence of electron-donating or electron-withdrawing substituents on the core. mdpi.comnih.gov

Role in Advanced Materials Science

The unique photochemical and electronic properties of imidazo[4,5-b]pyridine derivatives make them valuable candidates for the development of advanced materials. researchgate.net Their responsiveness to environmental stimuli, such as changes in pH, has been harnessed to create functional chemical sensors. irb.hrirb.hr

Development of pH Probes

Imidazo[4,5-b]pyridine derivatives have been successfully engineered to function as fluorescent pH probes. irb.hrirb.hr By coupling the imidazo[4,5-b]pyridine nucleus with other chromophoric systems, such as iminocoumarins, researchers have created molecules whose photophysical properties are highly sensitive to pH changes. irb.hrirb.hr

The fluorescence response of these probes is governed by protonation and deprotonation equilibria at the nitrogen centers of the imidazo[4,5-b]pyridine core. irb.hr These systems can exist in different protonated states (diprotonated, monoprotonated, or neutral) depending on the pH of the solution. irb.hrirb.hr Each of these states exhibits distinct absorption and emission characteristics, allowing for the ratiometric sensing of pH. For example, certain iminocoumarin-imidazo[4,5-b]pyridine conjugates are monoprotonated at neutral pH, transition to a diprotonated form in acidic conditions (pH 3.4-4.4), and revert to a neutral form in strongly basic environments (pH 10.4-13.7). irb.hrirb.hr The precise pH range to which the probe is sensitive can be fine-tuned by modifying the substituents on the molecular scaffold. irb.hrirb.hr


Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Ethyl-1H-imidazo[4,5-b]pyridine, and how are reaction conditions optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization reactions starting from precursors like 2,3-diaminopyridine derivatives. For example, optimized protocols use formic acid or formamide under acidic conditions to form the imidazo[4,5-b]pyridine core . Reaction parameters such as temperature (e.g., 70°C for oxidation steps), solvent choice (acetic acid for stability), and stoichiometric control of reagents (e.g., H₂O₂ for oxidation) are critical to minimize by-products and improve yield . Purification often employs chromatographic techniques or selective crystallization .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the fused-ring structure and substituent positions. Infrared (IR) spectroscopy identifies functional groups like C=O or NH stretches . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives . For purity assessment, HPLC with UV detection is recommended .

Q. What are the key physicochemical properties of this compound relevant to drug discovery?

  • Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) and limited aqueous solubility, necessitating formulation studies for in vivo assays . Its pKa (~6.5 for the imidazole nitrogen) influences protonation states under physiological conditions, affecting bioavailability. LogP values (~2.1) suggest moderate lipophilicity, suitable for blood-brain barrier penetration in neurological targets . Thermal stability (decomposition >200°C) is confirmed via thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How can researchers design derivatives of this compound to enhance biological activity while minimizing toxicity?

  • Methodological Answer : Structure-activity relationship (SAR) studies guide derivatization. For example:

  • Substitution at C-2 : Ethyl groups improve metabolic stability compared to methyl .
  • Functionalization at C-7 : Bromine or nitro groups enhance cytotoxic activity against cancer cell lines (e.g., IC₅₀ = 12 µM in HeLa) but may increase hepatotoxicity .
  • Amino or hydroxyl groups : Improve solubility but require protection (e.g., acetylation) to prevent premature metabolism .
    • Computational tools like molecular docking predict binding affinity to targets (e.g., tubulin or kinases), while ADMETox models screen for toxicity risks .

Q. What experimental strategies resolve discrepancies in reported biological activity data for imidazo[4,5-b]pyridine derivatives?

  • Methodological Answer : Contradictions often arise from assay variability. To address this:

  • Standardize assay conditions : Use consistent cell lines (e.g., HepG2 for liver toxicity) and control compounds (e.g., doxorubicin for cytotoxicity) .
  • Validate target engagement : Employ biophysical methods like surface plasmon resonance (SPR) to confirm direct binding to enzymes (e.g., CYP450 isoforms) .
  • Replicate in orthogonal assays : Compare in vitro results with ex vivo models (e.g., rat liver microsomes) to account for metabolic differences .

Q. How can density functional theory (DFT) calculations elucidate the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : DFT studies (e.g., B3LYP/6-31G*) model electron density distribution, identifying reactive sites. For example:

  • The C-5 position shows high electrophilicity due to electron-withdrawing effects of the pyridine ring, favoring nucleophilic attack .
  • Substituents at C-2 (ethyl) sterically hinder reactions at adjacent positions, directing functionalization to C-7 .
    • Transition state analysis predicts activation energies, guiding solvent selection (e.g., DMF for polar transition states) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how are they mitigated?

  • Methodological Answer : Key challenges include:

  • By-product formation : Optimize stoichiometry (e.g., 1.2 eq. of H₂O₂) and use flow chemistry for exothermic steps .
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane mixtures) .
  • Thermal degradation : Use low-temperature storage (-20°C) and inert atmospheres (N₂) during handling .

Specialized Methodological Guidance

Q. How to optimize NMR parameters for resolving overlapping signals in this compound derivatives?

  • Methodological Answer : For complex spectra:

  • Employ 2D techniques (COSY, HSQC) to assign proton-carbon correlations, particularly for aromatic protons .
  • Use high-field instruments (≥500 MHz) and deuterated DMSO-d₆ to enhance resolution .
  • Adjust acquisition parameters (e.g., relaxation delay = 2 s, 256 scans) to improve signal-to-noise ratios .

Q. What in vitro models are most suitable for evaluating the antitubercular activity of this compound analogs?

  • Methodological Answer : Prioritize:

  • Mycobacterium tuberculosis H37Rv : Test minimum inhibitory concentration (MIC) in Middlebrook 7H9 broth .
  • Macrophage infection models : Use THP-1 cells infected with M. bovis BCG to assess intracellular efficacy .
  • Cytotoxicity counter-screens : Include Vero cells to ensure selectivity (SI >10) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.